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Compound of Interest

Compound Name: 1-Decylpiperazine

Cat. No.: B1346260 Get Quote

CAS Number: 63207-03-4

This technical guide provides a comprehensive overview of 1-Decylpiperazine, a long-chain

N-alkylpiperazine derivative. The information is tailored for researchers, scientists, and drug

development professionals, with a focus on its chemical synthesis, physicochemical properties,

and potential biological relevance. All quantitative data is presented in structured tables, and

detailed experimental protocols are provided for key methodologies.

Physicochemical and Spectroscopic Data
1-Decylpiperazine is a substituted piperazine with a ten-carbon alkyl chain attached to one of

the nitrogen atoms.[1] This structural feature significantly influences its physical and chemical

properties, lending it a more lipophilic character compared to the parent piperazine molecule.

Table 1: Physicochemical Properties of 1-Decylpiperazine
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Property Value Source

CAS Number 63207-03-4 [1]

Molecular Formula C₁₄H₃₀N₂ [1]

Molecular Weight 226.4 g/mol [1]

Boiling Point 96 °C ChemicalBook

Density (Predicted) 0.860 ± 0.06 g/cm³ ChemicalBook

pKa (Predicted) 9.26 ± 0.10 ChemicalBook

Table 2: Spectroscopic Data for 1-Decylpiperazine

Spectroscopic Data Details

¹H NMR Data available in spectral databases.

¹³C NMR Data available in spectral databases.

Synthesis of 1-Decylpiperazine
The synthesis of 1-Decylpiperazine can be achieved through the mono-N-alkylation of

piperazine. Several strategies can be employed to favor the formation of the mono-substituted

product over the di-substituted analog. Two common and effective methods are detailed below.

Experimental Protocol 1: Alkylation of N-
Acetylpiperazine Followed by Hydrolysis
This two-step method involves the protection of one of the piperazine nitrogens as an acetyl

group, followed by alkylation of the remaining secondary amine and subsequent deprotection.

[2]

Reaction Scheme:

Piperazine N-AcetylpiperazineAcetic Anhydride 1-Decyl-4-acetylpiperazine1-Bromodecane, K₂CO₃ 1-DecylpiperazineAcid Hydrolysis
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Caption: Synthesis of 1-Decylpiperazine via N-acetylation.

Step 1: Synthesis of N-Acetylpiperazine A detailed procedure for the synthesis of N-

acetylpiperazine can be adapted from the literature. Typically, it involves the reaction of

piperazine with acetic anhydride.

Step 2: Alkylation of N-Acetylpiperazine

Materials: N-Acetylpiperazine, 1-Bromodecane, Potassium Carbonate (K₂CO₃), Acetone.

Procedure:

To a stirred suspension of potassium carbonate in acetone, add N-acetylpiperazine.

Add 1-bromodecane to the mixture.

Reflux the reaction mixture overnight.

After cooling to room temperature, the inorganic salts are removed by filtration.

The solvent is evaporated under reduced pressure to yield crude 1-decyl-4-

acetylpiperazine.

Step 3: Hydrolysis of 1-Decyl-4-acetylpiperazine

Materials: Crude 1-decyl-4-acetylpiperazine, Hydrochloric Acid (HCl).

Procedure:

The crude 1-decyl-4-acetylpiperazine is subjected to acid hydrolysis by heating with a

solution of hydrochloric acid.

After the reaction is complete, the mixture is cooled and made basic with a suitable base

(e.g., NaOH).

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
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The combined organic layers are dried over a drying agent (e.g., MgSO₄) and the solvent

is evaporated to yield 1-Decylpiperazine.

Purification can be achieved by distillation or column chromatography.

Experimental Protocol 2: Direct Mono-Alkylation of
Piperazine
Direct alkylation of piperazine can be achieved with a high yield of the mono-substituted

product by using a large excess of piperazine.[3]

Reaction Scheme:

Piperazine (excess) 1-Decylpiperazine1-Bromodecane, Pyridine

Click to download full resolution via product page

Caption: Direct mono-alkylation of piperazine.

Materials: Piperazine, 1-Bromodecane, Pyridine, Acetone.

Procedure:

A mixture of a large excess of piperazine (e.g., 4 equivalents) and 1-bromodecane (1

equivalent) in pyridine is refluxed for several hours (e.g., 12 hours).[3]

After cooling to room temperature, the reaction mixture is placed in a freezer overnight to

precipitate excess piperazine and pyridinium salts.[3]

The precipitate is filtered off and washed with cold acetone.[3]

The filtrate is concentrated on a rotary evaporator to remove the solvents.[3]

The residue is purified by vacuum distillation to isolate 1-Decylpiperazine.

Biological Activity and Potential Applications
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While specific biological data for 1-Decylpiperazine is limited in publicly available literature, the

broader class of N-alkylpiperazine derivatives has been investigated for various

pharmacological activities. The long alkyl chain in 1-Decylpiperazine suggests a potential for

interaction with biological membranes and lipophilic binding pockets of protein targets.

Piperazine derivatives are known to interact with a variety of receptors in the central nervous

system, including serotonergic and dopaminergic receptors.[4] The introduction of a long alkyl

chain can modulate the affinity and selectivity for these targets. For instance, N-alkyl piperazine

side chains have been explored in the development of CXCR4 antagonists, which have

potential applications in cancer and HIV treatment.[5][6]

The potential biological activities of long-chain N-alkylpiperazines could be explored through a

series of in vitro assays. A general workflow for such an investigation is outlined below.

Experimental Workflow for Biological Screening:

Initial Screening

Functional Assays

Mechanism of Action Studies

1-Decylpiperazine

Receptor Binding Assays
(e.g., 5-HT, Dopamine, CXCR4)

Cytotoxicity Assays
(e.g., MTT, LDH)

Calcium Flux Assay cAMP Assay Enzyme Inhibition Assays

Western Blot for
Signaling Proteins

Gene Expression Analysis
(qPCR, RNA-seq)
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Caption: A general workflow for the biological evaluation of 1-Decylpiperazine.

This workflow would begin with initial screening in receptor binding and cytotoxicity assays to

identify potential targets and assess general toxicity. Positive hits would then be followed up

with functional assays to determine the nature of the interaction (agonist, antagonist, etc.).

Finally, more in-depth mechanism of action studies would be conducted to elucidate the

specific signaling pathways involved.

Signaling Pathways of Interest for Piperazine
Derivatives
While no specific signaling pathways have been definitively linked to 1-Decylpiperazine, the

known pharmacology of related piperazine compounds suggests several pathways that could

be modulated. For example, many arylpiperazines are known to interact with G-protein coupled

receptors (GPCRs) such as serotonin receptors.[4] Activation or inhibition of these receptors

can trigger a cascade of intracellular signaling events.

A hypothetical signaling pathway that could be investigated for 1-Decylpiperazine, based on

the known pharmacology of other piperazine derivatives that act on 5-HT₁ₐ receptors, is the

MAPK/ERK pathway.[4]

Hypothetical Signaling Pathway Modulation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1346260?utm_src=pdf-body
https://www.benchchem.com/product/b1346260?utm_src=pdf-body
https://www.mdpi.com/1424-8247/17/10/1320
https://www.benchchem.com/product/b1346260?utm_src=pdf-body
https://www.mdpi.com/1424-8247/17/10/1320
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Decylpiperazine
(Hypothetical Agonist)

5-HT1A Receptor

Gi/o Protein

Adenylate Cyclase Ras

cAMP

PKA

Raf

MEK

ERK

Gene Transcription
(Proliferation, Differentiation)

Click to download full resolution via product page

Caption: Hypothetical modulation of the MAPK/ERK pathway by 1-Decylpiperazine.

In this hypothetical scenario, 1-Decylpiperazine acts as an agonist at the 5-HT₁ₐ receptor,

leading to the activation of the Gᵢ/ₒ protein. This can lead to the inhibition of adenylate cyclase
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and a decrease in cAMP levels, as well as the activation of the Ras-Raf-MEK-ERK signaling

cascade, ultimately influencing gene transcription related to cellular processes like proliferation

and differentiation.[4] Experimental validation through techniques like Western blotting for

phosphorylated ERK would be necessary to confirm such a mechanism.

Conclusion
1-Decylpiperazine is a readily synthesizable compound with physicochemical properties that

make it an interesting candidate for investigation in drug discovery and other areas of chemical

research. While specific biological data is currently scarce, the known pharmacology of the

broader piperazine class provides a strong rationale for its further study. The experimental

protocols and conceptual frameworks presented in this guide offer a starting point for

researchers interested in exploring the synthesis and potential biological activities of this and

related long-chain N-alkylpiperazines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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